Cas no 916421-13-1 (tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate)

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylic acid, 3-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
- tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
-
- MDL: MFCD08751893
- インチ: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-12(14(18)10-19)11-6-4-5-7-13(11)17/h4-7,12,14H,8-10,18H2,1-3H3
- InChIKey: BPEITXOHGGDNHI-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2F)C(N)C1
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096728-1g |
tert-Butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 95% | 1g |
¥6860.0 | 2024-04-17 | |
Enamine | EN300-88746-1.0g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 1.0g |
$1371.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363975-100mg |
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 95% | 100mg |
¥32583.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363975-500mg |
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 95% | 500mg |
¥28425.00 | 2024-04-25 | |
Enamine | EN300-88746-2.5g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 2.5g |
$2688.0 | 2023-09-01 | ||
Enamine | EN300-88746-0.05g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 0.05g |
$1152.0 | 2023-09-01 | ||
Enamine | EN300-88746-0.5g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 0.5g |
$1316.0 | 2023-09-01 | ||
Enamine | EN300-88746-1g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 1g |
$1371.0 | 2023-09-01 | ||
Enamine | EN300-88746-10g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 10g |
$5897.0 | 2023-09-01 | ||
Enamine | EN300-88746-0.25g |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |
916421-13-1 | 0.25g |
$1262.0 | 2023-09-01 |
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl 3-Amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS: 916421-13-1)
The compound tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS: 916421-13-1) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This piperidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and pain management. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological potential, and investigating its role in the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted an improved synthetic pathway for tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate, achieving a 78% yield through a palladium-catalyzed coupling reaction. The researchers emphasized the compound's structural flexibility, which allows for diverse modifications at the 3-amino and 4-aryl positions, making it a valuable scaffold for library synthesis. This advancement addresses previous challenges in scalability and purity that limited its industrial application.
In pharmacological research, this compound has shown promise as a precursor for sigma-1 receptor ligands. A team at Kyoto University recently demonstrated its conversion into potent sigma-1 agonists with potential applications in neuropathic pain treatment. The 2-fluorophenyl moiety appears crucial for receptor binding affinity, while the tert-butoxycarbonyl (Boc) protecting group enables selective functionalization at the piperidine nitrogen. These findings were presented at the 2024 International Symposium on Medicinal Chemistry.
Analytical characterization of 916421-13-1 has also seen progress, with new HPLC methods achieving >99.5% purity detection. Researchers at MIT developed a chiral separation protocol that resolves the compound's enantiomers, important given the differing biological activities of its stereoisomers. This methodological advancement supports quality control in pharmaceutical manufacturing where this intermediate is increasingly employed.
The compound's safety profile has been evaluated in recent toxicology studies. Data from in vitro assays indicate low cytotoxicity (IC50 > 100 μM in HEK293 cells), supporting its use in drug development pipelines. However, researchers caution that metabolic studies reveal potential hepatotoxicity of certain derivatives, necessitating careful structural optimization in downstream applications.
Looking forward, tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate continues to attract research interest as a building block for CNS-targeting drugs. Its combination of synthetic accessibility and structural features amenable to medicinal chemistry optimization positions it as a valuable tool in addressing unmet medical needs in neurology and psychiatry. Current clinical trials involving derivatives of this scaffold are expected to report results in 2025, potentially validating its therapeutic potential.
916421-13-1 (tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate) Related Products
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 1228600-40-5(5-Aminopentan-2-one hydrochloride)
- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 1850075-76-1(2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid)
- 923217-95-2(N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)
- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)
